molecular formula C18H18F3N3O B2604135 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane CAS No. 2097926-37-7

1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane

Cat. No.: B2604135
CAS No.: 2097926-37-7
M. Wt: 349.357
InChI Key: KVDYUNWEWXWPHR-UHFFFAOYSA-N
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Description

1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane is a synthetic organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spirocyclic structure, where two rings are connected through a single atom. This particular compound features a pyrazole ring, a fluorophenyl group, and a spirocyclic octane structure, making it a complex and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the phenyl ring.

    Spirocyclization: The spirocyclic structure is formed through a cyclization reaction, which can be facilitated by using a strong base or acid catalyst.

    Final functionalization: The difluoro and carbonyl groups are introduced in the final steps, often through halogenation and acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, where nucleophiles like amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.

    Substitution: Amines, thiols, under mild to moderate temperatures.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with reduced carbonyl groups.

    Substitution: Substituted derivatives with nucleophiles replacing fluorine atoms.

Scientific Research Applications

1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,1-difluoro-6-[3-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane
  • 1,1-difluoro-6-[3-(4-bromophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane
  • 1,1-difluoro-6-[3-(4-methylphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane

Uniqueness

The uniqueness of 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane lies in its specific combination of functional groups and spirocyclic structure. The presence of both fluorine and pyrazole rings enhances its chemical stability and biological activity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O/c1-23-15(10-14(22-23)12-2-4-13(19)5-3-12)16(25)24-8-6-17(7-9-24)11-18(17,20)21/h2-5,10H,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVDYUNWEWXWPHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)CC4(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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